REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:4])[CH3:3].[Si:5]([Cl:9])(Cl)(Cl)[Cl:6].Cl>>[CH:2]([O:4][Si:5]([O:4][CH:2]([CH3:3])[CH3:1])([Cl:9])[Cl:6])([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
887 g
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
1475 g
|
Type
|
reactant
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling through a 25% (w/v) solution of KOH in water
|
Type
|
CUSTOM
|
Details
|
to react for 3 h whereupon, Ar
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution for 30 min
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
The solution was then distilled through a 30 cm Hemple column
|
Type
|
CUSTOM
|
Details
|
packed with 3 mm glass beads (Pot Temp: 180° C., Vapor Temp: 120° C.)
|
Type
|
DISTILLATION
|
Details
|
redistilled at a latter date
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)O[Si](Cl)(Cl)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |